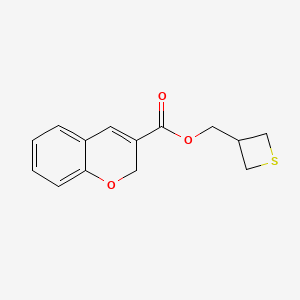![molecular formula C17H23N3 B12945302 3-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]aniline CAS No. 651354-29-9](/img/structure/B12945302.png)
3-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2-Cyclohexylethyl)-1H-imidazol-4-yl)aniline is an organic compound that features a unique structure combining an imidazole ring with an aniline moiety and a cyclohexylethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Cyclohexylethyl)-1H-imidazol-4-yl)aniline typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the aniline group and the cyclohexylethyl side chain. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(2-Cyclohexylethyl)-1H-imidazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aniline and imidazole moieties can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a wide range of substituted aniline and imidazole compounds.
Applications De Recherche Scientifique
3-(2-(2-Cyclohexylethyl)-1H-imidazol-4-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-(2-Cyclohexylethyl)-1H-imidazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aniline moiety may also contribute to the compound’s overall biological activity by interacting with various biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Cyclohexylethyl)-1H-imidazole: Lacks the aniline group but shares the imidazole and cyclohexylethyl structure.
4-(2-(2-Cyclohexylethyl)-1H-imidazol-4-yl)phenol: Similar structure with a phenol group instead of an aniline group.
Uniqueness
3-(2-(2-Cyclohexylethyl)-1H-imidazol-4-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
651354-29-9 |
|---|---|
Formule moléculaire |
C17H23N3 |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
3-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]aniline |
InChI |
InChI=1S/C17H23N3/c18-15-8-4-7-14(11-15)16-12-19-17(20-16)10-9-13-5-2-1-3-6-13/h4,7-8,11-13H,1-3,5-6,9-10,18H2,(H,19,20) |
Clé InChI |
ABXFXTIGLUWQNU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCC2=NC=C(N2)C3=CC(=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


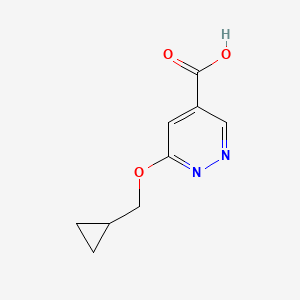
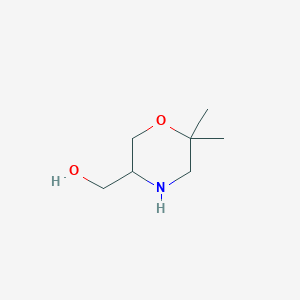
![(S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12945230.png)
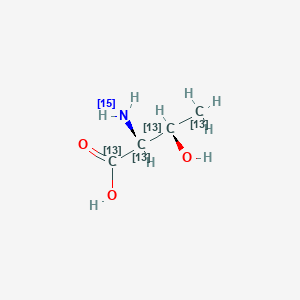
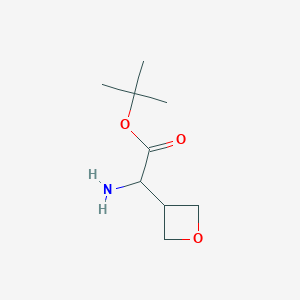
![1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-](/img/structure/B12945256.png)

![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B12945267.png)

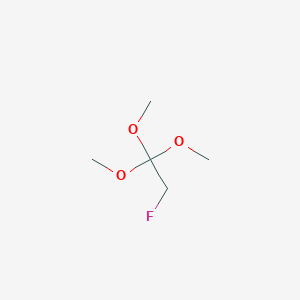
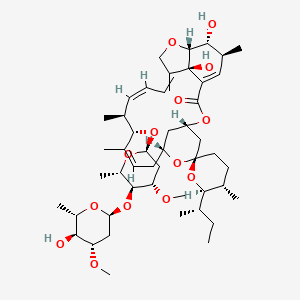
![(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B12945308.png)
![7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12945316.png)
